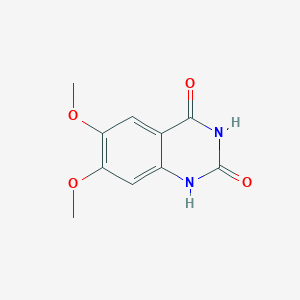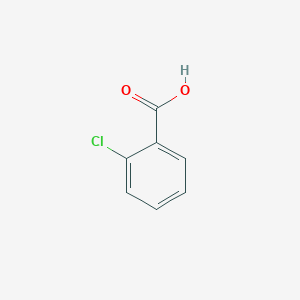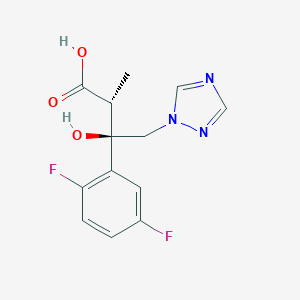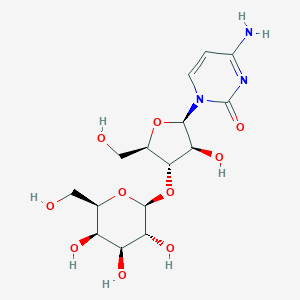![molecular formula C33H44O4S2 B123204 [o6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide CAS No. 148254-18-6](/img/structure/B123204.png)
[o6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[O6-(Dimethoxytrityl)hexyl][6/‘-hydroxyhexyl]disulfide is a chemical compound with the molecular formula C33H44O4S2 and a molecular weight of 568.83 g/mol . This compound features a hexyl group connected to an O6-dimethoxytrityl group and a 6’-hydroxyhexyl group, both linked by a disulfide bond . It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [O6-(Dimethoxytrityl)hexyl][6/‘-hydroxyhexyl]disulfide typically involves the reaction of 4,4’-dimethoxytrityl chloride with 6-mercaptohexanol in the presence of a base such as triethylamine . The reaction proceeds through the formation of a trityl-protected thiol intermediate, which is then coupled with 6-bromohexanol to form the final disulfide product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[o6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol and tris(2-carboxyethyl)phosphine are commonly used.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the desired functional group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted trityl derivatives.
Scientific Research Applications
[o6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide is widely used in scientific research, including:
Chemistry: As a protecting group for thiol compounds in organic synthesis.
Biology: In the study of protein-protein interactions and redox biology.
Mechanism of Action
The mechanism of action of [o6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide involves the protection of thiol groups from unwanted reactions. The trityl group provides steric hindrance, preventing the thiol from participating in side reactions. This selective protection allows for the functionalization of other parts of the molecule, which is crucial in the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
[o6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide: Unique due to its specific combination of functional groups and disulfide linkage.
[O6-(Dimethoxytrityl)hexyl][6/'-hydroxyhexyl]sulfide: Similar but lacks the disulfide bond, affecting its reactivity and applications.
[O6-(Dimethoxytrityl)hexyl][6/'-hydroxyhexyl]ether: Contains an ether linkage instead of a disulfide bond, leading to different chemical properties.
Uniqueness
The uniqueness of this compound lies in its ability to protect thiol groups selectively while allowing for further functionalization of the molecule. This makes it a valuable tool in organic synthesis and various scientific research applications .
Properties
IUPAC Name |
6-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyldisulfanyl]hexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O4S2/c1-35-31-20-16-29(17-21-31)33(28-14-8-7-9-15-28,30-18-22-32(36-2)23-19-30)37-25-11-4-6-13-27-39-38-26-12-5-3-10-24-34/h7-9,14-23,34H,3-6,10-13,24-27H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAHHYSMQZZCCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCCSSCCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














